(r)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,5-trimethylphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Product: The resulting intermediate is then reduced to yield ®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 2,4,5-trimethylphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol: Unique due to its specific substitution pattern and chiral center.
2,4,5-Trimethylphenylethanol: Lacks the amino group, resulting in different chemical properties and reactivity.
2,4,5-Trimethylphenylamine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
GKSHQZSSTGBJAT-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](CO)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)N)C |
Origin of Product |
United States |
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